molecular formula C25H23N3O2 B2585325 N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide CAS No. 1421517-51-2

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide

Cat. No.: B2585325
CAS No.: 1421517-51-2
M. Wt: 397.478
InChI Key: YHEMQOBBWATTDD-UHFFFAOYSA-N
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Description

N-((3-Cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide is a synthetic chemical compound designed for research applications. It belongs to a class of compounds featuring the phthalazin-1(2H)-one scaffold, which is of significant interest in medicinal chemistry. Compounds based on this core structure have been identified as potent inhibitors of key enzymatic pathways. Specifically, structurally similar phthalazinone derivatives have been developed as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes involved in DNA repair . Research into such inhibitors is crucial for investigating new therapeutic strategies in oncology, particularly in the context of synthetic lethality for cancers with homologous recombination deficiencies. The molecular structure of this reagent incorporates a cyclopentyl substitution on the dihydrophthalazine ring and a 1-naphthamide group, modifications that are typically explored to optimize drug-like properties such as binding affinity, selectivity, and metabolic stability. This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3O2/c29-24(21-15-7-9-17-8-1-4-12-19(17)21)26-16-23-20-13-5-6-14-22(20)25(30)28(27-23)18-10-2-3-11-18/h1,4-9,12-15,18H,2-3,10-11,16H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHEMQOBBWATTDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=O)C3=CC=CC=C3C(=N2)CNC(=O)C4=CC=CC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H22N6O2C_{23}H_{22}N_{6}O_{2} with a molecular weight of approximately 414.47 g/mol. The structure includes a naphthamide moiety linked to a phthalazine derivative through a cyclopentyl substituent. This unique arrangement suggests multiple points of interaction with biological targets, potentially enhancing its therapeutic efficacy.

Research indicates that compounds similar to this compound may exert their biological effects through various mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other phthalazine derivatives that have shown promise as enzyme inhibitors.
  • Anticancer Activity : Phthalazine derivatives are known for their anticancer properties, potentially acting on cancer cell proliferation and apoptosis pathways.
  • Antimicrobial Properties : The presence of the triazole ring in related compounds suggests potential antimicrobial activity, which warrants investigation in this context.

Biological Activity Data

The following table summarizes the biological activities observed in related compounds and potential implications for this compound:

Compound NameStructural FeaturesBiological Activity
6-Fluoro-phthalazineFluorine substitution on phthalazineAntimicrobial
5-(4-Chlorophenyl)-triazolidineTriazolidine coreAnticancer
4-Oxo-phthalazine derivativesVarious substitutions on phthalazineAntiviral
N-(cyclopentyl)-1-(3-(phthalazinyl)benzoyl)piperidineComplex piperidine structureAnticancer

Case Studies and Research Findings

Recent studies have explored the biological activities of related compounds, providing insights into the potential efficacy of this compound:

  • Anticancer Studies : A study demonstrated that phthalazine derivatives exhibit significant cytotoxicity against various cancer cell lines, indicating that modifications to the phthalazine core can enhance anticancer properties . Similar investigations into this compound are necessary to confirm its efficacy.
  • Enzyme Inhibition : Research on structurally related compounds has shown that they can act as potent inhibitors of poly(ADP-ribose) polymerase (PARP), a critical enzyme in DNA repair mechanisms . This suggests that this compound may also possess similar inhibitory effects.
  • Antimicrobial Activity : Triazole derivatives have been extensively studied for their antifungal properties. Given the structural similarities, it is plausible that this compound could exhibit antimicrobial activity as well .

Comparison with Similar Compounds

Phthalazinone Derivatives ()

Compounds in share the phthalazinone core but differ in substituents and functional groups. Key examples include:

Compound ID Substituents Molecular Formula Molecular Weight Key Functional Features
A22 4-(3-((4-(4,4-Difluorocyclohexane-1-carbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl) C₂₇H₂₉F₃N₄O₂ 499.23226 Piperazine linker, fluorocyclohexane carbonyl
A23 4-(3-((4-Cyclohexanecarbonyl)piperazin-1-yl)methyl)-4-fluorobenzyl) C₂₇H₃₁FN₄O₂ 463.25110 Cyclohexanecarbonyl, fluorobenzyl
B2 2-Fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-N′-propylbenzohydrazide C₁₉H₁₉FN₄O₂ 355.15720 Benzohydrazide, propyl chain
Target Compound 3-Cyclopentyl, 1-((1-naphthamide)methyl) Not reported in evidence Estimated higher Naphthamide, cyclopentyl substituent

Key Differences :

  • Substituent Complexity : The target compound’s 1-naphthamide group is bulkier and more lipophilic than the benzohydrazides (B2–B5) or piperazine-linked fluorobenzyl groups (A22, A23). This may enhance hydrophobic interactions but reduce solubility compared to smaller substituents .
  • Molecular Weight : The target’s molecular weight is likely higher than B2–B5 (355–383 Da) due to the naphthamide moiety, aligning more closely with A22 (499 Da) but differing in substituent chemistry .

Carboxamide-Containing Heterocycles ()

Compounds such as 67 (N3-(1-(3,5-Dimethyl)adamantyl)-4-oxo-1-pentyl-1,4-dihydro-[1,5]-naphthyridine-3-carboxamide) feature a 4-oxo-1,4-dihydronaphthyridine core with carboxamide substituents.

Comparison :

  • Substituents : Both compounds include carboxamide groups, but the target’s naphthamide provides extended aromaticity compared to the adamantyl and pentyl groups in compound 67 . This difference could influence membrane permeability or target selectivity .

Phthalimide Derivatives ()

3-Chloro-N-phenyl-phthalimide, a monomer for polyimide synthesis, shares a fused aromatic system but replaces the phthalazinone’s NH group with a chlorine atom.

Comparison :

  • Reactivity: The phthalimide’s chlorine atom enables nucleophilic substitution, whereas the phthalazinone’s NH group may participate in hydrogen bonding, directing the compound toward biological rather than polymeric applications .
  • Functionalization : The target’s methyl-naphthamide side chain offers a distinct functionalization pathway compared to phthalimide’s phenyl group.

Azo-Linked Carboxamides ()

N,N′-naphthalene-1,5-diylbis[4-[(2,3-dichlorophenyl)azo]-3-hydroxynaphthalene-2-carboxamide] contains azo groups and carboxamides, commonly used in dyes or materials.

Comparison :

  • Functional Groups: The target lacks azo linkages, focusing instead on a single naphthamide group.

Q & A

Basic: What are the standard synthetic methodologies for preparing phthalazin-1(2H)-one derivatives, and how are they adapted for N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-1-naphthamide?

Answer:
The core phthalazin-1(2H)-one scaffold is typically synthesized from phthalic anhydride via cyclocondensation with hydrazine derivatives. For N-substituted analogs like the target compound, key steps include:

  • N-Allylation : Reaction of intermediates (e.g., methyl 2-(4-oxo-3,4-dihydrophthalazin-1-yl)acetate) with allyl bromide using potassium carbonate as a base .
  • Functionalization : Introduction of cyclopentyl and naphthamide groups via nucleophilic substitution or coupling reactions. For example, the active methylene group in intermediates can undergo formylation followed by alkylation or cyclization .
  • Purification : Column chromatography and recrystallization are critical for isolating high-purity products, confirmed via NMR and HRMS .

Basic: How is structural characterization performed for this compound, and what spectral markers are critical for validation?

Answer:

  • NMR : Key signals include the phthalazinone carbonyl (δ ~160-170 ppm in 13C-NMR) and cyclopentyl protons (multiplet at δ ~1.5-2.5 ppm in 1H-NMR). The naphthamide aromatic protons appear as distinct multiplets (δ ~7.5-8.5 ppm) .
  • HRMS : The molecular ion [M+H]+ should match the calculated exact mass (e.g., ~463.25110 for a related analog ).
  • IR : Stretching vibrations for amide (1640–1680 cm⁻¹) and ketone (1700–1750 cm⁻¹) groups confirm functional groups .

Advanced: How can researchers optimize the antimicrobial activity of phthalazinone derivatives, and what structural features correlate with efficacy?

Answer:

  • Isoxazoline Modifications : Introducing 3-isoxazoline substituents enhances antimicrobial activity by improving membrane penetration. For example, derivatives with methoxy or halogen groups on the aryl ring show MIC values <10 µg/mL against S. aureus .
  • Substitution Patterns : Cyclopentyl groups at the N3 position increase lipophilicity, enhancing bioavailability. Conversely, bulky substituents on the naphthamide moiety may reduce cytotoxicity .
  • Assay Design : Use standardized broth microdilution (CLSI guidelines) with cytotoxicity testing on mammalian cell lines (e.g., HEK-293) to establish selectivity indices .

Advanced: How can contradictory data in enzyme inhibition assays be resolved, particularly for fumarate hydratase or PARP targets?

Answer:

  • Control Experiments : Verify compound stability under assay conditions (pH, temperature) using LC-MS. Degradation products may falsely indicate inhibition .
  • Crystallography : Resolve binding modes via co-crystallization (e.g., PDB ID 5F91 for fumarate hydratase complexes). Allosteric vs. competitive binding can explain variability in IC₅₀ values .
  • Kinetic Studies : Perform time-dependent inhibition assays to distinguish reversible vs. irreversible mechanisms, which impact dose-response curves .

Advanced: What computational strategies are effective for predicting the target engagement of this compound in complex biological systems?

Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with phthalazinone-binding pockets (e.g., PARP1’s NAD+ domain). Pay attention to π-π stacking with aromatic residues .
  • MD Simulations : Run 100-ns trajectories to assess binding stability. Key metrics include root-mean-square deviation (RMSD) of the ligand and binding free energy calculations (MM-GBSA) .
  • SAR Analysis : Compare analogs with varied substituents (e.g., cyclopentyl vs. cyclohexyl) to identify steric and electronic contributions to potency .

Basic: What are the best practices for handling solubility and stability issues during in vitro assays?

Answer:

  • Solubility : Use DMSO stocks (<0.1% final concentration) with sonication. For aqueous buffers, add 0.1% Tween-80 or β-cyclodextrin .
  • Stability : Store compounds at -80°C under nitrogen. Monitor decomposition via HPLC-UV at 290 nm (phthalazinone chromophore) .

Advanced: How can researchers design SAR studies to improve selectivity between related targets (e.g., PARP1 vs. PARP2)?

Answer:

  • Structural Probes : Introduce substituents that exploit differences in the PARP1/2 binding pockets. For example, bulkier groups at the N3 position reduce PARP2 affinity due to steric clashes .
  • Biochemical Profiling : Use isoform-specific activity assays (e.g., NAD+ depletion for PARP1 vs. PARP2) and cross-validate with cellular models (e.g., BRCA-deficient cell lines) .

Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?

Answer:

  • LC-MS/MS : Use a C18 column with gradient elution (0.1% formic acid in acetonitrile/water). Monitor transitions for the [M+H]+ ion and characteristic fragments (e.g., m/z 355.15720 for a related hydrazide ).
  • Sample Prep : Protein precipitation with acetonitrile (1:3 v/v) ensures >90% recovery from plasma or tissue homogenates .

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